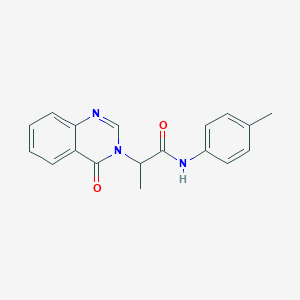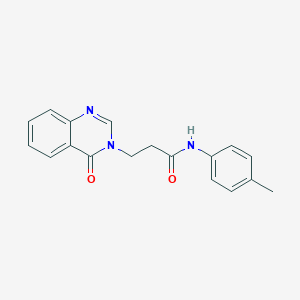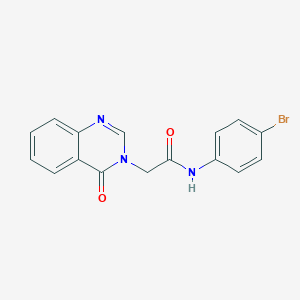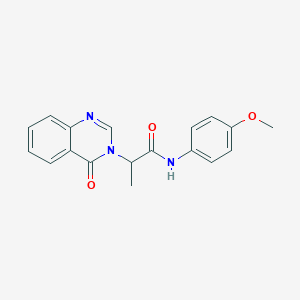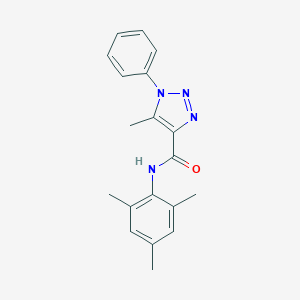
N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as MPTC, is a chemical compound that belongs to the family of triazole derivatives. MPTC has been extensively studied for its potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways involved in inflammation and pain. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been investigated for its potential use as a diagnostic tool for cancer imaging due to its ability to selectively bind to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying the mechanisms of pain and inflammation. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is the development of more selective and potent analogs of this compound for use in cancer imaging and therapy. Another direction is the investigation of the potential use of this compound in the treatment of other inflammatory and pain-related disorders. Furthermore, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of mesityl oxide with hydrazine hydrate to form 5-methyl-1-phenyl-1H-1,2,3-triazole. This intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl ester, which is subsequently hydrolyzed to form this compound.
Aplicaciones Científicas De Investigación
N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been widely studied for its potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. This compound has also been investigated for its potential use as a diagnostic tool for cancer imaging due to its ability to selectively bind to cancer cells.
Propiedades
Fórmula molecular |
C19H20N4O |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
5-methyl-1-phenyl-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O/c1-12-10-13(2)17(14(3)11-12)20-19(24)18-15(4)23(22-21-18)16-8-6-5-7-9-16/h5-11H,1-4H3,(H,20,24) |
Clave InChI |
BHOKFVBDYFVTRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278741.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278743.png)
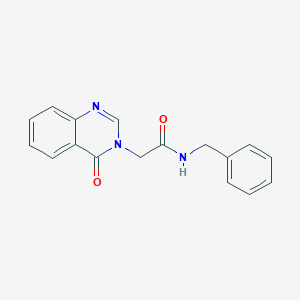
![2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone](/img/structure/B278752.png)
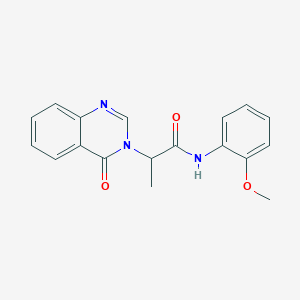
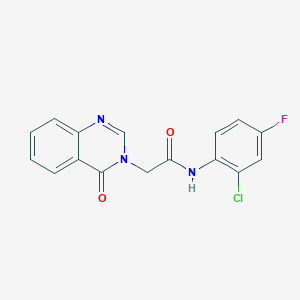
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate](/img/structure/B278757.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-fluorobenzoate](/img/structure/B278758.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate](/img/structure/B278759.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate](/img/structure/B278761.png)
